An In-depth Technical Guide to the Basic Properties of Isoquinoline-4-carboxylic Acid
An In-depth Technical Guide to the Basic Properties of Isoquinoline-4-carboxylic Acid
Introduction
Physicochemical Properties
The foundational step in harnessing the potential of any chemical entity is a thorough understanding of its intrinsic physicochemical properties. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.
Structure and Electronic Effects
The isoquinoline-4-carboxylic acid molecule is a planar, aromatic system. The nitrogen atom in the isoquinoline ring is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, thus not participating in the aromatic π-system. This localization of the lone pair is a key determinant of the basicity of the isoquinoline nitrogen.
The carboxylic acid group at the 4-position is a powerful electron-withdrawing group. This electronic influence has a significant impact on the electron density distribution throughout the isoquinoline ring system, affecting both its acidic and basic properties, as well as its reactivity.
Caption: Molecular structure of isoquinoline-4-carboxylic acid.
Acidity and Basicity: The pKa Values
Isoquinoline-4-carboxylic acid is an amphoteric molecule, possessing both a basic nitrogen atom and an acidic carboxylic acid group. The interplay of these two functional groups, influenced by the aromatic system, results in two distinct pKa values.
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pKa₂ (Isoquinolinium Ion): The basicity of the nitrogen atom is reflected in the pKa of its conjugate acid, the isoquinolinium ion. The pKa of the parent isoquinoline is 5.14.[1] The presence of the electron-withdrawing carboxylic acid group at the 4-position is expected to decrease the basicity of the nitrogen atom, thus lowering the pKa of the corresponding conjugate acid.
Table 1: Predicted and Related pKa Values
| Compound | Functional Group | Predicted/Experimental pKa | Reference |
| Isoquinoline-4-carboxylic acid | Carboxylic Acid | ~1.00 (Predicted) | |
| Isoquinoline | Conjugate Acid | 5.14 (Experimental) | [1] |
| Benzoic Acid | Carboxylic Acid | 4.20 (Experimental) |
Solubility Profile
The solubility of isoquinoline-4-carboxylic acid is a critical parameter for its handling, purification, and formulation in drug development. Due to its amphoteric nature, its solubility is highly dependent on the pH of the medium.
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Aqueous Solubility: In neutral water, the compound exists predominantly as a zwitterion, which generally leads to low aqueous solubility. The solubility is expected to increase significantly in both acidic and basic solutions due to the formation of the more soluble cationic (protonated nitrogen) and anionic (deprotonated carboxylic acid) species, respectively.
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Organic Solvents: The solubility in organic solvents is influenced by the polarity of the solvent. It is expected to have limited solubility in non-polar solvents like hexanes and higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol, especially with heating.
Reactivity and Chemical Transformations
The chemical reactivity of isoquinoline-4-carboxylic acid is dictated by the interplay of the isoquinoline ring system and the carboxylic acid functionality.
Reactions of the Isoquinoline Ring
The isoquinoline ring is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity influenced by the electronic nature of the ring and the reaction conditions.
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Electrophilic Aromatic Substitution (SEAr): The pyridine ring of the isoquinoline nucleus is electron-deficient and thus deactivated towards electrophilic attack. Therefore, electrophilic substitution reactions, such as nitration and halogenation, preferentially occur on the more electron-rich benzene ring, primarily at positions 5 and 8.[2]
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Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is activated towards nucleophilic attack. Nucleophilic substitution reactions typically occur at the C1 position.[2][3]
Caption: Regioselectivity of reactions on the isoquinoline ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety at the 4-position is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives.
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Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification with an alcohol in the presence of a strong acid catalyst.
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Amide Formation: Amide derivatives can be synthesized by activating the carboxylic acid, for example, by converting it to an acid chloride or using standard peptide coupling reagents, followed by reaction with a primary or secondary amine. The resulting isoquinoline-4-carboxamides are a common motif in many biologically active compounds.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Role in Drug Discovery and Development
The isoquinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to its incorporation into a wide range of therapeutic agents.
While the parent compound itself may not always be the active pharmacophore, its derivatives have shown significant promise in various therapeutic areas. The carboxylic acid group often serves as a key interaction point with biological targets, forming hydrogen bonds or salt bridges. Furthermore, it provides a convenient point for chemical modification to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate.
For instance, derivatives of quinoline-4-carboxylic acid, a close structural analog, have been extensively investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, showing potential as anticancer agents.[4] The isoquinoline scaffold has also been utilized in the fragment-based design of anti-inflammatory drugs.[3]
Caption: Role of isoquinoline-4-carboxylic acid in a typical drug discovery workflow.
Experimental Protocols
To facilitate further research and characterization of isoquinoline-4-carboxylic acid, the following detailed experimental protocols are provided.
Synthesis of Isoquinoline-4-carboxylic Acid
A common synthetic route to quinoline-4-carboxylic acids is the Pfitzinger reaction.[5] While a specific protocol for the 4-isoquinoline isomer is less common, analogous methods can be adapted. A representative synthesis of a quinoline-4-carboxylic acid is provided for context.
Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid: [5]
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Preparation of Base Solution: Dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol in a 250 mL round-bottom flask with stirring. Caution: Dissolution is exothermic.
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Isatin Ring Opening: Add 5.0 g of isatin to the stirred KOH solution. The mixture will turn from orange to pale yellow. Continue stirring at room temperature for 30-45 minutes.
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Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.
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Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
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Acidification and Precipitation: After cooling, pour the reaction mixture into 200 mL of water. Filter to remove any insoluble material. Acidify the filtrate to approximately pH 4-5 with concentrated hydrochloric acid (HCl) to precipitate the product.
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Isolation and Purification: Cool the suspension in an ice bath for 30 minutes. Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constants (pKa) using a standard potentiometric titration method.
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Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4 and 7 for the carboxylic acid pKa, and pH 7 and 10 for the isoquinolinium pKa).
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Sample Preparation: Accurately weigh a precise amount of isoquinoline-4-carboxylic acid and dissolve it in a known volume of deionized, degassed water to create a solution of approximately 1-5 mM. To determine the pKa of the protonated isoquinoline nitrogen, first acidify the solution to ~pH 2 with 0.1 M HCl.
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Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized 0.1 M sodium hydroxide (NaOH) solution, adding small, precise increments (e.g., 0.05-0.1 mL).
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Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point(s).
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa value(s) can be determined from the half-equivalence point(s) of the titration curve. The equivalence point can be identified from the inflection point of the curve or by analyzing the first or second derivative of the titration data.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum would be expected to show signals for the aromatic protons on the isoquinoline ring system. The chemical shifts of these protons would be influenced by the electron-withdrawing carboxylic acid group and the nitrogen atom. The proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would display signals for the ten carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid would be expected to resonate at a downfield chemical shift (typically >160 ppm). The chemical shifts of the aromatic carbons would be indicative of the electron density distribution within the isoquinoline ring system.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands:
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A broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.
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C=C and C=N stretching vibrations for the aromatic rings in the fingerprint region (1400-1600 cm⁻¹).
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C-H stretching vibrations for the aromatic protons typically above 3000 cm⁻¹.
Conclusion
Isoquinoline-4-carboxylic acid stands as a molecule of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and organic synthesis. Its amphoteric nature, governed by the interplay of the basic isoquinoline nitrogen and the acidic carboxylic acid, along with its distinct reactivity profile, provides a rich platform for chemical exploration and the development of novel therapeutic agents. While a comprehensive experimental dataset for the parent compound remains to be fully elucidated in the public domain, this guide has synthesized the available information on its derivatives and related structures to provide a robust and insightful overview of its fundamental properties. The detailed experimental protocols included herein offer a clear pathway for researchers to further characterize this important molecule, thereby unlocking its full potential in the advancement of science and medicine.
References
-
Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. J. Org. Chem.2021 , 86 (14), 9568–9581. [Link]
-
UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu. [Link]
-
Reactions of Isoquinoline. YouTube. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. J. Med. Chem.2018 , 61 (10), 4446–4463. [Link]
-
Isoquinoline-4-carboxylic acid | C10H7NO2 | CID 459768. PubChem. [Link]
-
Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules2023 , 28(1), 35. [Link]
-
Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. J. Photochem. Photobiol. A Chem.2011 , 224(1), 123-134. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J. Org. Chem.2023 , 88(17), 12147–12156. [Link]
-
Isoquinoline. Wikipedia. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. J. Chem. Pharm. Res.2017 , 9(2), 216-230. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J. Org. Chem.2023 , 88(17), 12147–12156. [Link]
-
One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. J. Fluorine Chem.2009 , 130(4), 406-409. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without External Calibrants. Anal. Chem.2023 , 95(42), 15683–15689. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
-
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Anal. Chem.2023 , 95(42), 15683–15689. [Link]
-
Development of Methods for the Determination of pKa Values. International Journal of Analytical Chemistry2013 , 2013, 1-14. [Link]
-
pKa Data Compiled by R. Williams pKa Values. Organic Chemistry Data. [Link]
Sources
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
